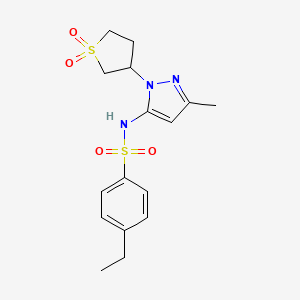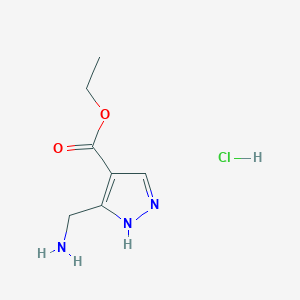
ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate and its derivatives often involves regioselective cyclocondensation reactions. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized via the cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields ranging from 71-92% (Machado et al., 2011). This method highlights the efficiency and regioselectivity achievable in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
Detailed molecular structure analysis of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives has been conducted using various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to N-acetylated products, demonstrating the chemical reactivity of the nitrogen atoms in the ring (Kusakiewicz-Dawid et al., 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Regioselective Synthesis: Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from the cyclocondensation reaction with high regioselectivity and yields under ultrasound irradiation, suggesting efficient methods for preparing structurally related compounds (Machado et al., 2011).
- Conversion to Pyrazole Derivatives: The compound can be converted into various pyrazole derivatives, as demonstrated in a study exploring the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different reagents (Harb et al., 1989).
- Cytostatic Activity: Glycosylation of ethyl 3-(bromomethyl)pyrazole-5-carboxylate derivatives resulted in nucleosides showing significant cytostatic activity against HeLa cell cultures (García-López et al., 1979).
Applications in Material Sciences
- Corrosion Inhibition: Pyrazole derivatives, including those structurally similar to ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, displaying significant reduction in corrosion rate (Herrag et al., 2007).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Darolutamide: A key intermediate for the synthesis of the potential blockbuster drug substance darolutamide has been developed using a process involving ethyl glycinate hydrochloride, highlighting the importance of such compounds in pharmaceutical synthesis (Szilágyi et al., 2022).
- Anticancer and Antimicrobial Agents: Novel pyrazole derivatives synthesized from ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents, offering a new avenue for drug discovery (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZTNFULWQPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

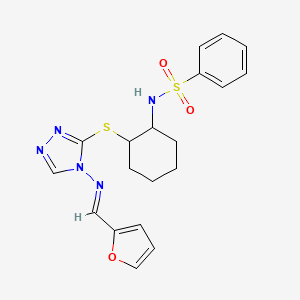
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)
![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)
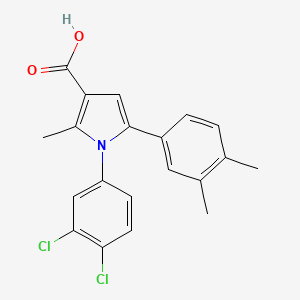

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
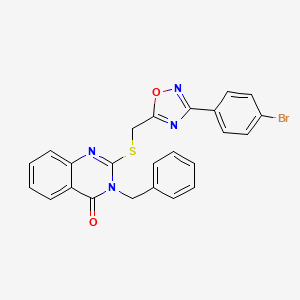
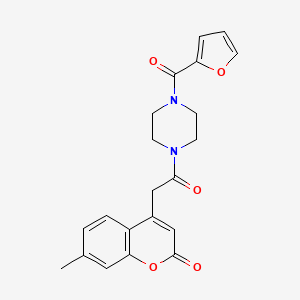
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
